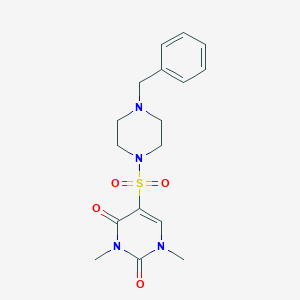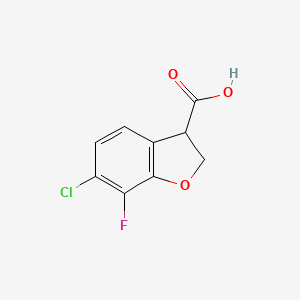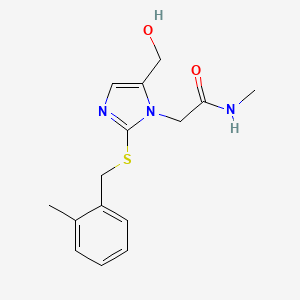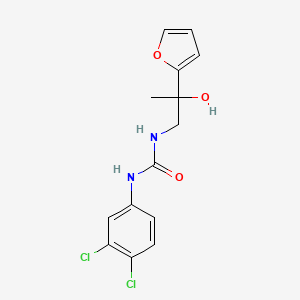
5-(4-Benzylpiperazin-1-yl)sulfonyl-1,3-dimethylpyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(4-Benzylpiperazin-1-yl)sulfonyl-1,3-dimethylpyrimidine-2,4-dione, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase). BTK is a critical component of the B-cell receptor signaling pathway, which plays a crucial role in the development and survival of B cells. Inhibition of BTK has been shown to be effective in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).
Scientific Research Applications
Synthesis and Antibacterial Activity
5-(4-Benzylpiperazin-1-yl)sulfonyl-1,3-dimethylpyrimidine-2,4-dione derivatives have been synthesized and evaluated for their antibacterial activity. A study conducted by Merugu et al. (2010) utilized microwave-assisted synthesis to create benzyl piperazine derivatives with pyrimidine and isoindolinedione. These compounds showed promising antibacterial activity, highlighting the potential of these derivatives in creating new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Antidepressant and Anxiolytic Properties
The compound's derivatives have been investigated for their affinity and functional activity at serotonin receptors, indicating potential antidepressant and anxiolytic properties. Chłoń-Rzepa et al. (2013) designed a new series of derivatives as potential serotonin receptor ligands, revealing that certain compounds produced antidepressant-like effects and exerted anxiolytic-like activity (Chłoń-Rzepa et al., 2013).
Antiproliferative Activity Against Cancer Cells
Compounds synthesized from this compound have been tested for their antiproliferative effects on various carcinoma cell lines. Studies like the one by Chandrappa et al. (2008) have shown that certain derivatives have potent antiproliferative activity, indicating potential applications in cancer treatment (Chandrappa et al., 2008).
Interaction with DNA
Research has been conducted on the interaction of derivatives of the compound with double-stranded DNA and G-quadruplex DNA. Hu et al. (2012) investigated the binding affinity of sulfonyl 5-fluorouracil derivatives with DNA, providing insights into the potential connections between the chemical structure of drug candidates and their anticancer activities (Hu et al., 2012).
A2B Adenosine Receptor Antagonists
New derivatives have been identified as potent A2B adenosine receptor antagonists, indicating potential applications in the development of drugs targeting this receptor. Esteve et al. (2006) highlighted the high affinity and selectivity of certain derivatives for the A2B adenosine receptor, opening possibilities for designing new ligands in this area (Esteve et al., 2006).
Properties
IUPAC Name |
5-(4-benzylpiperazin-1-yl)sulfonyl-1,3-dimethylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4S/c1-18-13-15(16(22)19(2)17(18)23)26(24,25)21-10-8-20(9-11-21)12-14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHFXCAXHIYYHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)C)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2424444.png)
![Ethyl 5-hydroxy-2-methyl-4-[(morpholin-4-yl)(pyridin-4-yl)methyl]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2424448.png)

![4-[(3,4-Dichlorophenyl)methoxy]benzohydrazide](/img/structure/B2424450.png)


![methyl 6-acetyl-2-(5-methyl-1-phenyl-1H-pyrazole-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2424455.png)

![N-mesityl-2-((9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2424460.png)
![N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-phenylethanediamide](/img/structure/B2424461.png)

![3-{[3-(Trifluoromethyl)benzyl]oxy}-2-thiophenecarboxylic acid](/img/structure/B2424465.png)

![N-(4-acetylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2424467.png)
